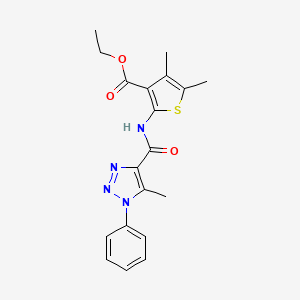

ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and an amide-linked 5-methyl-1-phenyl-1H-1,2,3-triazole moiety at position 2. This compound belongs to the thiophene carboxylate ester family, which is notable for its versatility in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-5-26-19(25)15-11(2)13(4)27-18(15)20-17(24)16-12(3)23(22-21-16)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSCRLBVNDBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction enables construction of 2-aminothiophenes from ketones, α-cyanoesters, and elemental sulfur. For 4,5-dimethyl substitution:

Procedure :

- React 3-pentanone (2.5 eq) with ethyl cyanoacetate (1 eq) and sulfur (1.2 eq) in DMF

- Catalyze with morpholine (0.1 eq) at 80°C for 8 h

- Isolate ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via vacuum distillation (Yield: 72-78%)

Mechanistic Insight :

- Knoevenagel condensation forms α,β-unsaturated nitrile

- Sulfur participates in [4+1] cyclization to thiophene ring

Synthesis of 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC provides regioselective 1,4-disubstituted triazoles:

Reactants :

- Phenyl azide (1 eq)

- Propargyl amine derivative (1.2 eq)

Conditions :

- CuI (10 mol%) in t-BuOH/H2O (3:1)

- RT, 12 h, N2 atmosphere

Procedure :

- Generate phenyl azide in situ from aniline (NaNO2/HCl, NaN3)

- React with 3-butyn-2-amine (propargyl amine derivative)

- Purify via column chromatography (SiO2, EtOAc/hexane)

Limitation :

- Requires strict temperature control (<40°C) to prevent azide decomposition

Post-Modification for 5-Methyl Substitution

Methylation at triazole C5 employs dimethyl carbonate under basic conditions:

Procedure :

- Dissolve 1-phenyl-1H-1,2,3-triazole-4-amine (1 eq) in DMF

- Add K2CO3 (2 eq) and dimethyl carbonate (3 eq)

- Heat at 120°C for 6 h

- Acidify with HCl (1M) to precipitate product

Amide Coupling Strategies

Acid Chloride Method

Activate thiophene carboxylic acid as chloride for nucleophilic attack:

Steps :

- Hydrolyze ethyl ester (2M NaOH, EtOH, reflux) → carboxylic acid

- Treat with SOCl2 (3 eq) in dry DCM (0°C → RT, 3 h)

- Add triazole amine (1.1 eq), pyridine (2 eq)

- Stir 12 h at RT

Advantages :

- High conversion efficiency

- Minimal side reactions

Carbodiimide-Mediated Coupling

Avoid acid chloride handling via in situ activation:

Conditions :

- EDCI (1.5 eq), HOBt (1 eq) in DMF

- Triazole amine (1.2 eq), thiophene acid (1 eq)

- RT, 24 h

Workup :

- Dilute with EtOAc

- Wash with NaHCO3 (5%), brine

- Dry (Na2SO4), concentrate

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Integrate triazole formation and amide coupling:

Procedure :

- Perform CuAAC with propargylamide-modified thiophene

- Simultaneously deprotect amine and cyclize

Challenge :

- Requires orthogonal protecting groups

Flow Chemistry Approach

Enhance reaction control for exothermic steps:

Setup :

- Microreactor (0.5 mm ID)

- Residence time: 2 min at 100°C

Benefits :

Analytical Characterization Data

| Parameter | Value (Method) |

|---|---|

| Melting Point | 189-192°C (DSC) |

| HPLC Purity | 99.1% (C18, MeCN/H2O 70:30) |

| HRMS (ESI+) | m/z 413.1421 [M+H]+ (Calc: 413.1418) |

| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, triazole), 2.51 (s, 3H, CH3) |

Industrial-Scale Considerations

Solvent Recycling

Copper Removal

Environmental Impact Mitigation

Waste Streams :

- Neutralize azide residues with NaNO2/HCl before disposal

- Incinerate sulfur byproducts at 1200°C

Green Metrics :

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's antitumor activity . It has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values ranging from 23.2 to 49.9 μM against different cancer types, indicating its potential as an anticancer agent.

- Mechanism of Action : It induces apoptosis and necrosis in cancer cells, specifically causing cell cycle arrest at the G2/M phase and S phase.

Antimicrobial Activity

Compounds similar to ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate have been studied for their antimicrobial properties. The presence of the thiophene and triazole rings contributes to their effectiveness against various bacterial and fungal strains .

Potential Therapeutic Applications

The unique combination of functional groups in this compound suggests several therapeutic applications:

- Anticancer Drug Development : Due to its ability to inhibit cancer cell proliferation.

- Antimicrobial Agents : Potentially effective against resistant strains of bacteria and fungi.

- Inflammatory Disease Treatment : Preliminary studies suggest it may act as a 5-lipoxygenase inhibitor, useful in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

- Triazole Stability : The 1,2,3-triazole group is chemically stable under physiological conditions, a trait shared with pharmacopeial compounds in .

- Ester Hydrolysis : The ethyl ester in the target compound may undergo hydrolysis in basic conditions, analogous to degradation pathways of similar esters .

Biological Activity

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest that it may possess various pharmacological effects, particularly in cancer treatment and antimicrobial activity.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C₁₉H₂₀N₄O₃S

- Molecular Weight : 384.45 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety often exhibit significant biological activities, including:

- Anticancer Activity : Many triazole derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Activity : Compounds with thiophene and triazole structures are known for their antibacterial and antifungal properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related study found that triazole tethered compounds exhibited significant antiproliferative activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. Notably:

- Compound IC50 Values :

- MCF-7: IC50 = 1.1 μM

- HCT-116: IC50 = 2.6 μM

- HepG2: IC50 = 1.4 μM

These values indicate that the compound's structural analogs may also show similar or enhanced anticancer properties through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The antimicrobial efficacy of triazole-containing compounds has been well documented. A study reported that several synthesized triazole derivatives displayed notable inhibitory effects on common pathogens like Escherichia coli and Staphylococcus aureus. The results suggested that these compounds could be developed into effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Triazole Ring : Known for enhancing anticancer and antimicrobial activities.

- Thiophene Core : Often contributes to improved bioactivity and solubility.

- Amido Group : May enhance binding affinity to biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

| Compound | Activity | IC50 Value |

|---|---|---|

| Triazole Derivative A | Anticancer (MCF-7) | 1.1 μM |

| Triazole Derivative B | Antimicrobial (E. coli) | Inhibition Zone: 15 mm |

| Triazole Derivative C | Anticancer (HepG2) | 1.4 μM |

These findings indicate a strong correlation between structural modifications in triazole compounds and their biological activities .

Q & A

Q. What are the primary synthetic strategies for synthesizing ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate?

The compound is synthesized via multi-step reactions, often starting with the Gewald reaction to construct the thiophene core. Ethyl cyanoacetate reacts with sulfur and ketones (e.g., acetoacetanilide) under basic conditions to form 2-aminothiophene intermediates. Subsequent functionalization includes azide-alkyne cycloaddition (click chemistry) to introduce the 1,2,3-triazole moiety and amidation reactions to attach substituents. Key steps require precise temperature control (e.g., 60–80°C) and solvents like DMF or DMSO for optimal solubility .

Q. How are advanced analytical techniques like NMR and HPLC used to characterize this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the thiophene backbone and substituent integration. For example, the ester carbonyl (C=O) appears at ~165–170 ppm, while aromatic protons from the phenyltriazole group resonate at δ 7.2–7.8 ppm.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are standard .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with the molecular ion [M+H]+ typically matching theoretical values within 5 ppm .

Q. What are the critical functional groups influencing its reactivity and bioactivity?

The thiophene core, triazole ring, and ester/amide groups dominate reactivity. The triazole’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes), while the ester group allows hydrolytic derivatization. Methyl groups at positions 4 and 5 enhance steric stability, potentially reducing metabolic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 1,2,3-triazole moiety?

Yields depend on catalyst selection (e.g., Cu(I) for azide-alkyne cycloaddition) and solvent polarity. A study showed that using CuSO4·5H2O with sodium ascorbate in t-BuOH/H2O (1:1) at 50°C improved triazole formation yields to >85%. Microwave-assisted synthesis further reduces reaction time (15–30 minutes) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity (e.g., varying IC50 values against kinase targets) may arise from substituent electronic effects. Computational docking (e.g., AutoDock Vina) can model interactions, while isosteric replacement (e.g., replacing phenyl with pyridyl) clarifies steric/electronic contributions. Parallel synthesis of analogs with systematic substituent variations is recommended .

Q. How does the compound’s stability under physiological conditions impact pharmacological studies?

Hydrolysis of the ester group in plasma (t1/2 ~2–4 hours) generates carboxylic acid derivatives, altering bioavailability. Stability assays in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) are critical. Prodrug strategies (e.g., methyl ester to tert-butyl ester) or nanoencapsulation can enhance stability .

Q. What computational methods predict interactions with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) analyze binding modes. For example, the triazole group’s interaction with ATP-binding pockets in kinases (e.g., EGFR) can be modeled using Schrödinger Suite. Pharmacophore mapping identifies essential features (e.g., hydrogen bond acceptors at 2.5–3.0 Å distances) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.